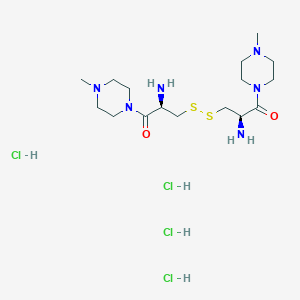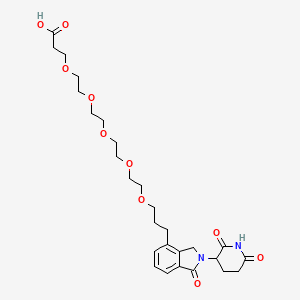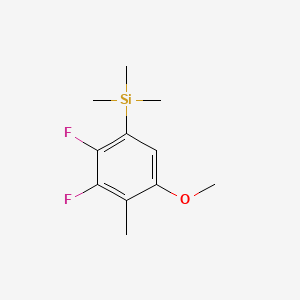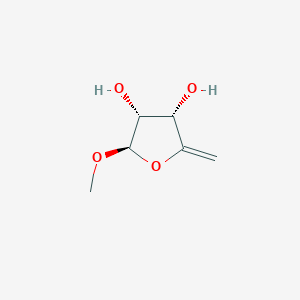
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a methoxy group and a methylene group, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反应分析
Types of Reactions
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylene group into a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced derivatives .
科学研究应用
(2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
作用机制
The mechanism by which (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups allow it to form specific interactions, influencing the activity of these targets and modulating biological processes .
相似化合物的比较
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound shares a similar tetrahydrofuran ring structure but includes different functional groups, such as a benzyloxy and phenylthio group.
(2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl 2,2,2-trichloroacetimidate: Another similar compound with a tetrahydrofuran ring, but with multiple benzyloxy groups and a trichloroacetimidate moiety.
Uniqueness
What sets (2R,3R,4S)-2-methoxy-5-methylenetetrahydrofuran-3,4-diol apart is its specific combination of methoxy and methylene groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
属性
分子式 |
C6H10O4 |
|---|---|
分子量 |
146.14 g/mol |
IUPAC 名称 |
(2R,3R,4S)-2-methoxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C6H10O4/c1-3-4(7)5(8)6(9-2)10-3/h4-8H,1H2,2H3/t4-,5-,6-/m1/s1 |
InChI 键 |
JVYQHRPXPJQGRY-HSUXUTPPSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@@H](C(=C)O1)O)O |
规范 SMILES |
COC1C(C(C(=C)O1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14764284.png)
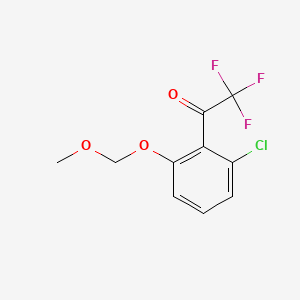

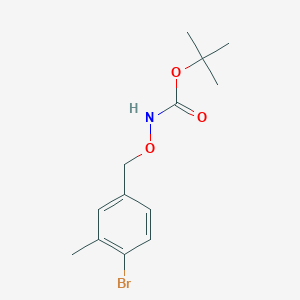
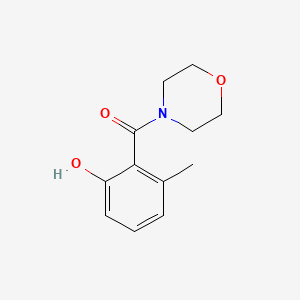
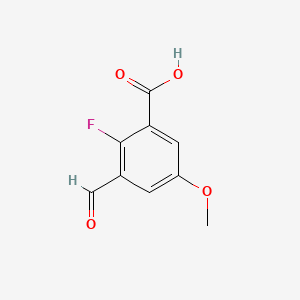
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
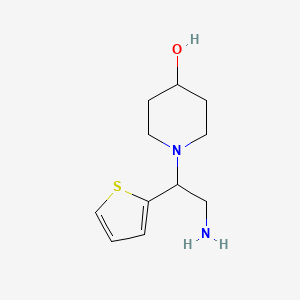
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
